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Abstract
VVD-214, also known as RO7589831 or VVD-133214, is a clinical-stage, covalent allosteric

inhibitor of Werner syndrome helicase (WRN).[1][2][3] It has demonstrated a synthetic lethal

interaction in cancers with high microsatellite instability (MSI-H), a condition often resulting from

deficient DNA mismatch repair (dMMR).[1][2] VVD-214 covalently binds to cysteine 727 on the

WRN protein, inhibiting its helicase and ATP hydrolysis activity.[4][5][6][7] This action leads to

an accumulation of double-stranded DNA breaks and subsequent cell death specifically in MSI-

H cancer cells, while sparing healthy cells.[1][2][7] Preclinical studies have shown that VVD-
214 induces tumor regression in MSI-H colorectal cancer models.[1][7] Currently, VVD-214 is

being evaluated in a Phase I clinical trial for patients with advanced solid tumors characterized

by MSI or dMMR.[1] This document provides a detailed protocol for the chemical synthesis of

VVD-214 for research purposes, based on published scientific literature.[1]
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Identifier Value Reference

Compound Name VVD-214 [1][4][5][6]

Synonyms RO7589831, VVD-133214 [1][4][6]

Chemical Formula C20H21F2N3O4S [4]

Molecular Weight 437.46 g/mol [4]

CAS Number 3026500-20-6 [4]

Mechanism of Action
Covalent allosteric inhibitor of

WRN helicase
[1][4][5]

Target Cysteine 727 of WRN [4][5][7]

IC50 0.1316 µM [6]

Signaling Pathway of VVD-214 in MSI-H Cancers
VVD-214 exerts its therapeutic effect by exploiting a synthetic lethal relationship in MSI-H

cancer cells. In these cells, a deficiency in the DNA mismatch repair (MMR) pathway leads to

an accumulation of DNA errors. The WRN helicase becomes essential for the survival of these

cells by helping to resolve non-canonical DNA structures that arise from the faulty repair

mechanisms. By inhibiting WRN, VVD-214 causes a catastrophic level of DNA damage,

leading to apoptosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01805
https://www.selleckchem.com/products/vvd-214.html
https://www.axonmedchem.com/4271-vvd-214
https://www.medchemexpress.com/vvd-214.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01805
https://www.selleckchem.com/products/vvd-214.html
https://www.medchemexpress.com/vvd-214.html
https://www.selleckchem.com/products/vvd-214.html
https://www.selleckchem.com/products/vvd-214.html
https://www.selleckchem.com/products/vvd-214.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01805
https://www.selleckchem.com/products/vvd-214.html
https://www.axonmedchem.com/4271-vvd-214
https://www.selleckchem.com/products/vvd-214.html
https://www.axonmedchem.com/4271-vvd-214
https://aacrjournals.org/cancerres/article/84/7_Supplement/ND11/742239/Abstract-ND11-Chemoproteomic-enabled-discovery-of
https://www.medchemexpress.com/vvd-214.html
https://www.benchchem.com/product/b15584230?utm_src=pdf-body
https://www.benchchem.com/product/b15584230?utm_src=pdf-body
https://www.benchchem.com/product/b15584230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MSI-H Cancer Cell

Therapeutic Intervention

Deficient Mismatch
Repair (dMMR)

Accumulation of
DNA Errors

leads to
WRN Helicase

requires
Cell Survival

enables

Double-Strand
DNA Breaks

inhibition leads to

VVD-214

Covalently Inhibits
(Cys727)

Cell Death
(Apoptosis)

induces

Click to download full resolution via product page

Caption: Mechanism of VVD-214 in MSI-H cancer cells.

VVD-214 Synthesis Protocol
The synthesis of VVD-214 can be broadly divided into two main parts: the synthesis of the vinyl

sulfone warhead and the pyrimidine core, followed by their coupling.[1] The following protocol is

an adapted summary of the synthetic route described in the scientific literature.[1]

Part 1: Synthesis of the Vinyl Sulfone Warhead (trans-
vinyl sulfone 9c)
This part of the synthesis focuses on creating the reactive vinyl sulfone moiety that will

covalently bind to the target cysteine on the WRN protein.
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Caption: Workflow for the synthesis of the vinyl sulfone warhead.

Experimental Protocol:

Reduction of Methyl Ester 9a: The starting methyl ester 9a is reduced to the corresponding

alcohol using a reducing agent such as Lithium Aluminum Hydride (LAH).

Oxidation to Aldehyde 9b: The resulting alcohol is then oxidized to the aldehyde 9b. A

common reagent for this transformation is the Dess–Martin periodinane.
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Horner-Wadsworth-Emmons Olefination: Aldehyde 9b undergoes a Horner–Wadsworth–

Emmons olefination reaction with diethyl ((methylsulfonyl)methyl)phosphonate to form the

vinyl sulfone.

Boc Group Cleavage: The Boc protecting group is removed by treatment with an acid, such

as p-Toluenesulfonic acid (TsOH), to yield the final trans-vinyl sulfone 9c as a tosylate salt.[1]

Part 2: Synthesis of the Pyrimidine Core and Final
Coupling
The second part of the synthesis involves the preparation of the pyrimidine core, which

provides the scaffold for the molecule, followed by the final coupling with the vinyl sulfone

warhead.

Experimental Protocol:

Preparation of the Pyrimidine Core: The detailed synthesis of the pyrimidine core is outlined

in the supplementary information of the source publication. This typically involves multi-step

synthesis to build the substituted pyrimidine ring system.

Ester Hydrolysis: The ethyl ester group on the pyrimidine core is hydrolyzed to the

corresponding carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with the previously

synthesized trans-vinyl sulfone 9c. This amide bond formation is facilitated by a coupling

agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate).

Final Product: This final coupling step yields VVD-214.[1]

A simplified representation of the final coupling step is as follows:
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Caption: Final amide coupling step to synthesize VVD-214.

Purification and Characterization
Following the synthesis, VVD-214 must be purified, typically using techniques such as column

chromatography or preparative HPLC. The identity and purity of the final compound should be

confirmed by analytical methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion
The synthesis of VVD-214 is a multi-step process that requires expertise in organic synthesis.

This document provides a high-level overview and protocol based on publicly available

scientific literature. Researchers undertaking this synthesis should consult the detailed

experimental procedures in the source publication for specific reaction conditions, reagent

quantities, and safety precautions. The availability of a well-defined synthesis protocol is crucial

for the continued preclinical investigation of VVD-214 as a promising therapeutic agent for MSI-

H cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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